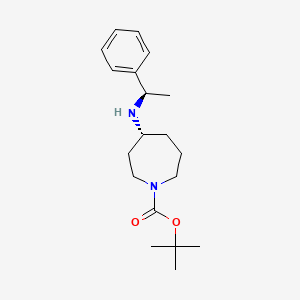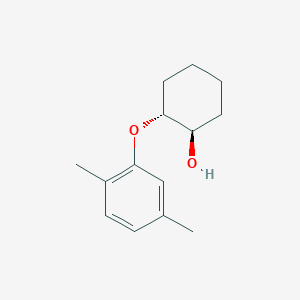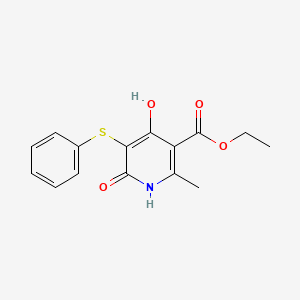
tert-Butyl (R)-4-(((R)-1-phenylethyl)amino)azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate is a complex organic compound that features a tert-butyl group, an azepane ring, and a phenylethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylethylamine Moiety: This step involves the coupling of the azepane ring with ®-1-phenylethylamine under suitable conditions, often using coupling reagents like EDCI or DCC.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be added using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the phenylethylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane or phenylethylamine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate involves its interaction with specific molecular targets. The phenylethylamine moiety can interact with neurotransmitter receptors, while the azepane ring can modulate the compound’s binding affinity and selectivity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate
- tert-Butyl 3-(tert-butoxycarbonyl)azepane-1-carboxylate
- tert-Butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate
Uniqueness
tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate is unique due to the presence of the ®-1-phenylethylamine moiety, which imparts specific stereochemical properties and potential biological activity. The combination of the azepane ring and the tert-butyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H30N2O2 |
|---|---|
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
tert-butyl (4R)-4-[[(1R)-1-phenylethyl]amino]azepane-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2/c1-15(16-9-6-5-7-10-16)20-17-11-8-13-21(14-12-17)18(22)23-19(2,3)4/h5-7,9-10,15,17,20H,8,11-14H2,1-4H3/t15-,17-/m1/s1 |
Clave InChI |
UCPXUHCDMVMSIU-NVXWUHKLSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N[C@@H]2CCCN(CC2)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C1=CC=CC=C1)NC2CCCN(CC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366278.png)
![N-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N'-pentanoylurea](/img/structure/B13366281.png)
![6-(2-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366292.png)
![1-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366304.png)

![3-[(Benzylsulfanyl)methyl]-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366317.png)


![N-[4-(difluoromethoxy)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13366340.png)
![6-[4-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366343.png)




